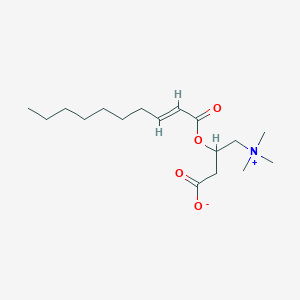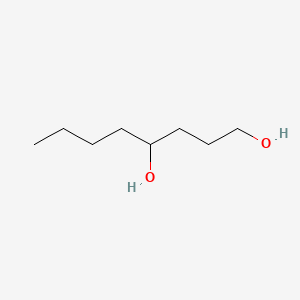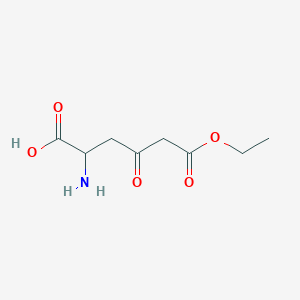
H-Ala-Ala-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ala-Ala-pNA, also known as L-alanyl-L-alanine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying enzyme activity, especially proteases, due to its chromogenic properties. When hydrolyzed by specific enzymes, it releases p-nitroaniline, which can be quantitatively measured by its absorbance at 405 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-pNA typically involves the stepwise coupling of amino acids to form the dipeptide, followed by the attachment of the p-nitroanilide group. The process generally includes:
Coupling Reaction: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Protection and Deprotection: Protecting groups like t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the coupling reactions. These groups are later removed under acidic or basic conditions.
Attachment of p-Nitroanilide: The final step involves the attachment of the p-nitroanilide group to the dipeptide using reagents like p-nitrophenyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the alanine residues and the p-nitroanilide group results in the release of p-nitroaniline.
Common Reagents and Conditions
Enzymes: Proteases such as elastase, trypsin, and chymotrypsin.
Buffers: Commonly used buffers include HEPES, Tris-HCl, and phosphate buffers, typically at pH 7.5-8.5.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for easy quantification.
Applications De Recherche Scientifique
H-Ala-Ala-pNA is widely used in various scientific research fields:
Biochemistry: As a substrate for studying the activity of proteases and other peptidases.
Molecular Biology: Used in enzyme assays to measure the activity of specific enzymes in cell extracts or purified enzyme preparations.
Medicine: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.
Mécanisme D'action
H-Ala-Ala-pNA exerts its effects through enzymatic hydrolysis. The compound serves as a substrate for proteases, which cleave the peptide bond between the alanine residues and the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The molecular targets are the active sites of the proteases, and the pathway involves the formation of an enzyme-substrate complex, followed by the hydrolysis reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ala-pNA: A similar compound with a single alanine residue, used as a substrate for aminopeptidases.
H-Ala-Ala-Ala-pNA: A tripeptide variant used for studying different proteases and peptidases.
Suc-Ala-Ala-Ala-pNA: A succinylated version used as a substrate for elastase activity assays.
Uniqueness
H-Ala-Ala-pNA is unique due to its specific application in studying dipeptidyl peptidases and its chromogenic properties, which allow for easy and accurate measurement of enzyme activity. Its simplicity and effectiveness make it a preferred choice for various biochemical assays .
Propriétés
Formule moléculaire |
C12H17ClN4O4 |
|---|---|
Poids moléculaire |
316.74 g/mol |
Nom IUPAC |
2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H |
Clé InChI |
ANJWMSXXZASOLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)


![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)




![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
